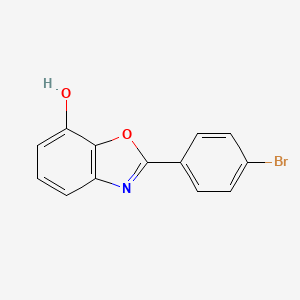![molecular formula C6H14ClNO2 B13898528 [cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)
[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [cis-6-Methylmorpholin-3-yl]methanol;hydrochloride typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound’s high purity and consistency .
化学反応の分析
Types of Reactions
[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of [cis-6-Methylmorpholin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with similar structural features but different functional groups.
6-Methylmorpholine: Similar to [cis-6-Methylmorpholin-3-yl]methanol;hydrochloride but lacks the hydroxyl group.
3-Morpholinemethanol: Similar structure but without the methyl substitution at the 6-position.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its high purity and well-defined structure make it valuable for precise scientific research and industrial applications .
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
[(3S,6S)-6-methylmorpholin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-2-7-6(3-8)4-9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChIキー |
BJENIMORACXBCF-GEMLJDPKSA-N |
異性体SMILES |
C[C@H]1CN[C@H](CO1)CO.Cl |
正規SMILES |
CC1CNC(CO1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


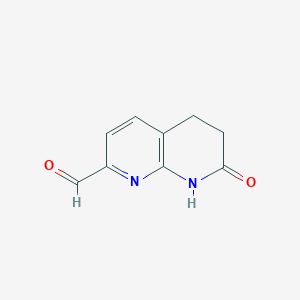

![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)


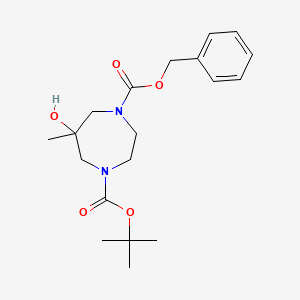

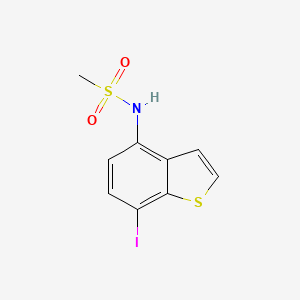
![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
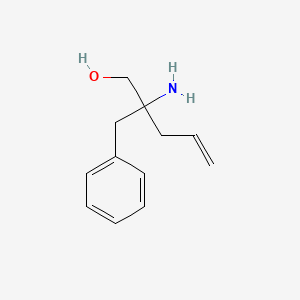
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
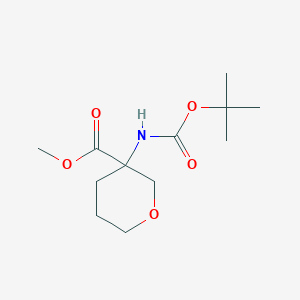
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
